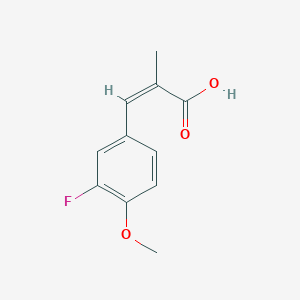

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid

Description

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylprop-2-enoic acid moiety

Properties

IUPAC Name |

(Z)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUJMDMWUVYMCY-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC(=C(C=C1)OC)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (Z)-alkene intermediate.

Oxidation: The intermediate is then oxidized to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium fluoride (NaF) are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, and substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its fluoro and methoxy substitutions contribute to enhanced interaction with microbial membranes, leading to increased efficacy compared to related compounds without these groups .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have shown potential in reducing inflammatory markers in vitro. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Case Study 1: Anticancer Efficacy

A study conducted by Karthikeyan et al. (2015) explored the anticancer properties of related chalcone derivatives, demonstrating that modifications at the phenyl ring significantly impacted cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, researchers assessed the antimicrobial properties of various cinnamic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the methoxy group can modulate the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

(Z)-3-(3-Chloro-4-methoxyphenyl)-2-methylprop-2-enoic acid: Similar structure but with a chloro group instead of a fluoro group.

(Z)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylprop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to the combination of the fluoro and methoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid, also known as a derivative of cinnamic acid, is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H11FO3

- CAS Number : 32004-62-9

The unique combination of functional groups in this compound may influence its interaction with biological targets. The fluoro group can enhance lipophilicity, while the methoxy group may contribute to electron-donating properties, potentially affecting the compound's reactivity and biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using MTT assays, showing promising cytotoxic effects .

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and apoptosis. This modulation can lead to reduced inflammation and enhanced apoptotic processes in cancerous cells.

Research Findings

Recent studies have explored the biological effects of this compound:

- Antioxidant Studies : The DPPH radical scavenging assay demonstrated that this compound exhibited antioxidant activity comparable to established antioxidants like ascorbic acid .

- Cytotoxicity Studies : In vitro assays revealed that the compound significantly reduced cell viability in cancer cell lines, with particular efficacy noted against glioblastoma cells compared to breast cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antioxidant Activity | Cytotoxicity (U-87) | Cytotoxicity (MDA-MB-231) |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 3-Fluoro-4-methoxyphenylboronic acid | Low | Low | Low |

| 4-Fluoro-3-methoxyphenylboronic acid | Moderate | Moderate | Low |

Data indicates that this compound exhibits superior antioxidant and cytotoxic properties compared to its analogs.

Study 1: Antioxidant Activity Evaluation

A study conducted using the DPPH assay showed that this compound scavenged free radicals effectively, with an IC50 value lower than that of ascorbic acid by approximately 1.35-fold . This suggests its potential use as a natural antioxidant in therapeutic applications.

Study 2: Anticancer Potential

In another investigation, the compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid, and what challenges arise in stereochemical control?

- Methodology : The compound can be synthesized via a Horner-Wadsworth-Emmons reaction using substituted benzaldehyde and a phosphorylated propanoic acid derivative. Stereochemical control (Z-configuration) requires careful selection of base (e.g., NaH or KHMDS) and low-temperature conditions to minimize isomerization . Challenges include competing (E)-isomer formation and purification difficulties due to similar polarities of isomers.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and Z-configuration (e.g., coupling constants for vinyl protons: for Z-isomer) .

- HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous esters in .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Methodology : Fluorine’s electronegativity increases acidity (pKa ~3.5–4.0 for the carboxylic acid group) and enhances metabolic stability. Computational methods (e.g., DFT) predict dipole moments and solubility parameters, validated experimentally via logP measurements (octanol-water partition coefficient) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of Z/E isomers of similar α,β-unsaturated acids?

- Methodology :

- Isomer-specific assays : Use chiral chromatography to isolate pure (Z)- and (E)-isomers for comparative bioactivity studies (e.g., enzyme inhibition assays) .

- Molecular docking : Compare binding modes of isomers to targets (e.g., cyclooxygenase-2) to explain activity differences. notes (E)-ferulic acid’s superior antioxidant activity due to planarity .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- pH stability tests : Monitor degradation via HPLC at pH 1–8 (simulating gastrointestinal tract).

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, as seen in for analogous benzoic acid derivatives .

- Lyophilization : Enhances shelf-life, as recommended for acid-sensitive compounds in .

Q. What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?

- Methodology :

- MD simulations : Model binding to CYP3A4/CYP2C9 active sites, focusing on fluorine-methoxy steric clashes.

- Metabolite prediction : Software like MetaSite identifies potential hydroxylation sites (e.g., para to fluorine) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.